molecular formula C16H15N3O5 B11986339 N'-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide CAS No. 303086-08-0

N'-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide

Katalognummer: B11986339
CAS-Nummer: 303086-08-0
Molekulargewicht: 329.31 g/mol
InChI-Schlüssel: RLGKYWDUHWXFDK-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxybenzylidene group and a nitrophenoxy group attached to an acetohydrazide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 2-(4-nitrophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Wirkmechanismus

The mechanism of action of N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(2-Methoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide
  • N’-(2-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
  • N’-(2-Methoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide

Uniqueness

N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide is unique due to the presence of both methoxy and nitrophenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

303086-08-0

Molekularformel

C16H15N3O5

Molekulargewicht

329.31 g/mol

IUPAC-Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C16H15N3O5/c1-23-15-5-3-2-4-12(15)10-17-18-16(20)11-24-14-8-6-13(7-9-14)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+

InChI-Schlüssel

RLGKYWDUHWXFDK-LICLKQGHSA-N

Isomerische SMILES

COC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

COC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.